molecular formula C13H13NO3 B2699836 (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid CAS No. 370842-14-1

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Cat. No.: B2699836
CAS No.: 370842-14-1
M. Wt: 231.251
InChI Key: YYXUCGMHRWHUQW-UHFFFAOYSA-N
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Description

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl and acetic acid groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another approach is the Friedländer synthesis, which uses 2-aminobenzaldehyde and ketones under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.

Comparison with Similar Compounds

Uniqueness: (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Biological Activity

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of significant research interest.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that influence its biological properties. The presence of the dimethyl and acetic acid groups enhances its chemical reactivity and biological interactions.

Chemical Structure

  • Molecular Formula : C12H13N1O3
  • CAS Number : 370842-14-1

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and repair. It has been shown to interact with:

  • DNA gyrase
  • Topoisomerase IV

These interactions result in the stabilization of enzyme-DNA complexes, leading to cell death through apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)1.575Induction of apoptosis via caspase activation
Panc-1 (pancreatic cancer)3.850Cell cycle arrest at G2/M phase
HT-29 (colon cancer)2.500Inhibition of DNA synthesis

In a study involving MCF-7 cells, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial DNA replication processes, similar to its anticancer effects.

Study on Anticancer Efficacy

A detailed investigation assessed the anticancer potential of this compound against multiple human cancer cell lines. The results indicated that compounds with similar structural features showed varying degrees of cytotoxicity:

  • Caspase Activation : The compound raised levels of Caspases 8 and 9 significantly, indicating activation of both intrinsic and extrinsic apoptotic pathways.
  • Cell Cycle Analysis : Flow cytometric analysis revealed that treatment led to a decrease in cells in the G0/G1 phase and an increase in the G2/M phase, suggesting effective cell cycle arrest.
  • Apoptosis Induction : The percentage of apoptotic cells increased significantly after treatment with the compound compared to control groups .

Comparisons with Related Compounds

When compared to other quinoline derivatives such as nalidixic acid and quinoline-based chalcones, this compound demonstrates unique activity profiles due to its specific substitutions:

Compound Mechanism Unique Features
Nalidixic AcidAntibiotic action targeting DNA gyraseLacks acetic acid substitution
Quinoline ChalconesAnticancer activity via tubulin bindingVaries in structural modifications

Properties

IUPAC Name

2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-4-3-5-10-9(2)6-11(15)14(13(8)10)7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXUCGMHRWHUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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